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# Best practices for long-term storage of MeBIO solutions.

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Compound of Interest		
Compound Name:	MeBIO	
Cat. No.:	B608959	Get Quote

## **MeBIO Solutions Technical Support Center**

Welcome to the **MeBIO** Solutions Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of **MeBIO** products. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and stability of your solutions for successful experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage temperatures for different types of **MeBIO** solutions?

A1: The ideal storage temperature for **MeBIO** solutions depends on the specific product type and its intended use. Storing solutions at the correct temperature is crucial for maintaining their efficacy and preventing degradation.[1][2][3][4] For long-term stability, it is generally recommended to store solutions at ultra-low or cryogenic temperatures.[2][5]



MeBIO Solution Type	Recommended Long-Term Storage Temperature	Expected Stability
MeBIO Proteinase K	-20°C to -80°C	1-2 years
MeBIO Cell Lysis Buffer	2-8°C (Short-term), -20°C (Long-term)	Up to 1 year at -20°C
MeBIO RNA-Secure™	-80°C	Indefinite
MeBIO Cell-Free DNA Shield	Room Temperature (15-25°C)	Up to 6 months
MeBIO Live-Cell Imaging Media	2-8°C (Protect from light)	3-6 months

Q2: How many times can I freeze and thaw my **MeBIO** solution?

A2: It is highly recommended to minimize freeze-thaw cycles as they can significantly degrade the quality of many biological reagents.[4][5][6] For sensitive solutions such as enzymes and antibodies, it is best to aliquot the product into single-use volumes upon first use. This practice helps to avoid repeated temperature fluctuations that can lead to protein denaturation and loss of activity.[6]

Q3: The pH of my MeBIO buffer seems to have changed after thawing. Is this normal?

A3: A slight change in pH after thawing a buffered solution can occur. The pKa of many common buffering agents is temperature-dependent, which can lead to a shift in pH upon freezing and thawing.[7][8][9] For most **MeBIO** buffers, this change is minimal and should not affect performance. However, if you observe a significant pH deviation (greater than 0.5 units), it may indicate buffer degradation or contamination. It is recommended to verify the pH of the thawed solution before use in critical applications.

Q4: I see precipitates in my **MeBIO** solution after taking it out of the freezer. What should I do?

A4: The formation of precipitates upon thawing can occur, especially in concentrated buffer solutions. This is often due to the decreased solubility of salts at lower temperatures. In most cases, you can redissolve the precipitate by gently warming the solution to room temperature or 37°C and mixing gently. Avoid vigorous vortexing, which can denature protein components. If



the precipitate does not dissolve, it may indicate contamination or degradation of the solution, and it should not be used.

# Troubleshooting Guides Issue 1: Decreased performance of MeBIO enzyme solutions.

#### Symptoms:

- · Reduced or no enzymatic activity in your assay.
- Inconsistent results between experiments.

#### Possible Causes and Solutions:

Cause	Troubleshooting Steps
Improper Storage Temperature	Verify that the enzyme was stored at the recommended temperature as indicated on the product datasheet. Prolonged storage at temperatures warmer than recommended can lead to a loss of activity.[10]
Repeated Freeze-Thaw Cycles	If the enzyme has been frozen and thawed multiple times, its activity may be compromised.  [4][6] It is advisable to use a fresh aliquot that has not undergone more than one or two freezethaw cycles.
Contamination	Microbial or chemical contamination can inhibit enzyme activity.[1] Use aseptic techniques when handling the solution. If contamination is suspected, discard the current vial and use a new one.
Expired Reagent	Check the expiration date on the product label.  Using expired reagents can lead to unreliable results.[10][11]



# Issue 2: Evidence of microbial contamination in the MeBIO solution.

#### Symptoms:

- Cloudy or turbid appearance of the solution.
- Unpleasant odor.
- Visible microbial growth (e.g., colonies, films).

#### Possible Causes and Solutions:

Cause	Troubleshooting Steps
Non-sterile Handling	Ensure that you are using sterile techniques when handling the solution, including working in a biosafety cabinet and using sterile pipette tips and containers.[1]
Improper Storage	Storing solutions that do not contain preservatives at room temperature or in a refrigerator for extended periods can encourage microbial growth.[1] Refer to the product datasheet for correct storage conditions.
Contaminated Water Source	If you are diluting a concentrated MeBIO solution, ensure that the water used is sterile and free of contaminants.

# Experimental Protocols Protocol 1: Aliquoting MeBIO Solutions for Long-Term Storage

Objective: To properly aliquot **MeBIO** solutions to minimize degradation from repeated freeze-thaw cycles.



#### Materials:

- MeBIO solution
- Sterile, low-binding microcentrifuge tubes
- Pipettes and sterile tips
- Tube labels and a permanent marker

#### Methodology:

- On a sterile work surface, briefly centrifuge the main vial of the MeBIO solution to collect all liquid at the bottom.
- Determine the appropriate single-use volume for your experiments.
- Carefully pipette the calculated volume into each sterile microcentrifuge tube.
- Securely cap each tube and label it clearly with the product name, concentration, and date of aliquoting.
- Store the aliquots at the recommended temperature as specified in the product's technical data sheet.

### **Visualizations**



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Caption: Workflow for aliquoting MeBIO solutions.

# Protocol 2: Assessing Protein Stability with a Thermal Shift Assay



Objective: To determine the thermal stability of a **MeBIO** protein solution under various buffer conditions.

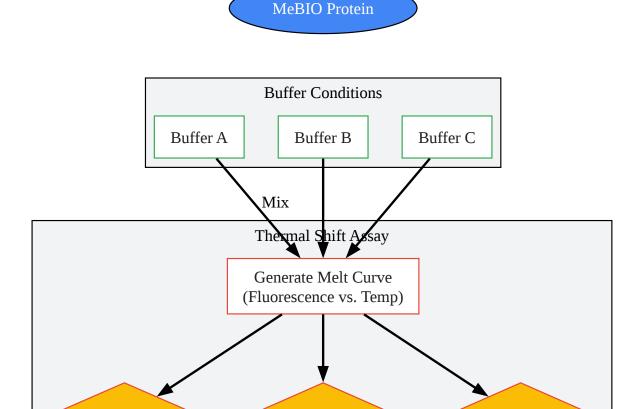
#### Materials:

- MeBIO protein solution
- SYPRO Orange dye (or similar fluorescent dye)
- 96-well PCR plate
- Real-time PCR instrument
- · Various buffer solutions to be tested

#### Methodology:

- Prepare the protein solution at a concentration of approximately 1 mg/mL in the different buffer systems to be tested.
- In a 96-well plate, add 10 μL of each buffered protein solution to a separate well.
- Prepare a working solution of SYPRO Orange dye and add it to each protein sample to a final concentration of 20X.
- Seal the 96-well plate and centrifuge for 2 minutes at 600 x g to ensure proper mixing.
- Place the plate in a real-time PCR instrument.
- Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, increasing by 1°C per minute.
- Monitor the fluorescence of the SYPRO Orange dye. The temperature at which the fluorescence signal rapidly increases corresponds to the protein's melting temperature (Tm).
   A higher Tm indicates greater stability in that buffer condition.





Tm (B)

Higher Tm = Greater Stability

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Caption: Logical flow for determining protein stability.

Tm (A)

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Tm (C)



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